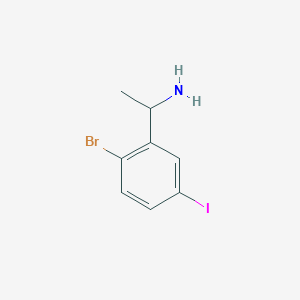

1-(2-bromo-5-iodophenyl)ethan-1-amine

Description

Significance of Aryl Halides in Modern Organic Chemistry

Aryl halides, which are aromatic compounds where one or more hydrogen atoms on the aromatic ring are substituted by a halogen, are fundamental building blocks in contemporary organic synthesis. acs.org Their importance stems from their role as key substrates in a multitude of cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. acs.org These reactions have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds, providing efficient and selective pathways to complex molecules that were previously difficult to access.

The reactivity of aryl halides in these catalytic cycles is heavily influenced by the nature of the halogen substituent. A general reactivity trend is observed where the carbon-iodine (C-I) bond is the most reactive, followed by the carbon-bromine (C-Br) bond, and then the carbon-chlorine (C-Cl) bond. This differential reactivity is a cornerstone of modern synthetic strategy, enabling chemists to perform sequential and site-selective modifications on polyhalogenated aromatic systems.

The Phenylethan-1-amine Scaffold: Importance and Synthetic Utility

The 1-phenylethan-1-amine moiety is a privileged structural motif found in a vast number of biologically active compounds and pharmaceuticals. mdpi.comnih.gov This scaffold is a key component in drugs targeting a wide range of conditions. Furthermore, its chiral nature makes it a valuable tool in asymmetric synthesis, where it can be used as a chiral auxiliary or as a precursor for the synthesis of enantiomerically pure target molecules. mdpi.comnih.gov The synthetic accessibility of the phenylethan-1-amine core, often through the reductive amination of the corresponding acetophenone (B1666503), further enhances its utility in both medicinal chemistry and materials science. youtube.com

Research Rationale for 1-(2-bromo-5-iodophenyl)ethan-1-amine

The specific design of This compound is predicated on the strategic placement of its functional groups. The combination of a bromo and an iodo substituent on the phenyl ring, along with the synthetically versatile ethan-1-amine side chain, creates a molecule with significant potential for complex molecule synthesis.

The primary strategic advantage of This compound lies in the distinct reactivity of its two halogen atoms. The carbon-iodine bond is substantially more susceptible to oxidative addition to a low-valent transition metal catalyst (such as palladium(0)) than the carbon-bromine bond. nih.govwikipedia.org This reactivity difference allows for highly selective functionalization at the iodine-bearing position (C5) while leaving the bromine at the C2 position intact.

This chemoselectivity enables a sequential cross-coupling strategy. For instance, a Sonogashira coupling could be performed selectively at the C-I bond to introduce an alkyne substituent. The remaining C-Br bond can then be targeted in a subsequent, typically more forcing, cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to introduce a different functional group. This stepwise approach provides precise control over the final molecular architecture.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1337608-60-2 |

| Molecular Formula | C₈H₉BrIN |

| Molecular Weight | 325.97 g/mol |

| Appearance | (Typically) Oil or Low-Melting Solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, THF) |

Data sourced from chemical supplier databases.

The features described above position This compound as an ideal modular building block for the construction of complex and diverse molecular libraries. In the context of drug discovery, this molecule can serve as a versatile scaffold onto which various substituents can be appended in a controlled manner.

For example, the amine functionality can be used as a handle for amide bond formation or for the introduction of other nitrogen-containing groups. The two distinct halogen sites provide orthogonal handles for introducing diversity elements through cross-coupling chemistry. This modular approach allows for the rapid synthesis of a wide array of analogues for structure-activity relationship (SAR) studies. The ability to build complexity in a stepwise and predictable fashion is a significant advantage in the efficient development of new chemical entities.

Table 2: Illustrative Sequential Cross-Coupling Reactions

This table illustrates the potential for selective functionalization of a di-halogenated aryl system based on the differential reactivity of C-I and C-Br bonds.

| Step | Reaction Type | Position Targeted | Catalyst System (Example) | Resulting Functionality |

| 1 | Sonogashira Coupling | C5 (Iodo) | Pd(PPh₃)₄, CuI | Aryl-Alkyne |

| 2 | Suzuki Coupling | C2 (Bromo) | Pd(dppf)Cl₂, K₂CO₃ | Biaryl |

| 1 | Heck Reaction | C5 (Iodo) | Pd(OAc)₂, P(o-tol)₃ | Aryl-Alkene |

| 2 | Buchwald-Hartwig Amination | C2 (Bromo) | Pd₂(dba)₃, BINAP, NaOtBu | Aryl-Amine |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-5-iodophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrIN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHDQEIEZFMDGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)I)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromo 5 Iodophenyl Ethan 1 Amine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 1-(2-bromo-5-iodophenyl)ethan-1-amine, the primary disconnections involve the carbon-nitrogen bond of the amine and the carbon-halogen bonds on the aromatic ring.

The most logical retrosynthetic disconnection is the C-N bond of the ethylamine (B1201723) moiety. This approach identifies the corresponding ketone, 1-(2-bromo-5-iodophenyl)ethan-1-one, as the immediate precursor. The transformation from the ketone to the target amine can be achieved through several established synthetic methods:

Reductive Amination: This is a widely used one-pot reaction where the ketone reacts with ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate) in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to form the primary amine.

Formation and Reduction of an Oxime: The ketone can be reacted with hydroxylamine (B1172632) to form an oxime intermediate. Subsequent reduction of the oxime using reagents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C), or sodium in ethanol (B145695) yields the desired amine.

Leuckart-Wallach Reaction: This reaction involves the heating of the ketone with formamide (B127407) or ammonium formate, which results in the N-formyl derivative of the amine. The formyl group can then be removed by acid or base hydrolysis to give the primary amine.

Each of these methods offers a pathway from the key ketone intermediate to the final amine product, with the choice of method often depending on substrate compatibility, desired yield, and stereochemical control if a specific enantiomer is required.

A further retrosynthetic disconnection of the precursor, 1-(2-bromo-5-iodophenyl)ethan-1-one, involves breaking the carbon-halogen and carbon-carbon bonds associated with the aromatic ring. The arrangement of the substituents (an acetyl group at position 1, a bromine at position 2, and an iodine at position 5) presents a significant regiochemical challenge.

The directing effects of the substituents must be carefully considered:

Acetyl Group: An electron-withdrawing group that directs incoming electrophiles to the meta position.

Halogens (Bromo and Iodo): Electron-withdrawing via induction but electron-donating via resonance, making them deactivating yet ortho, para-directing.

Direct halogenation of acetophenone (B1666503) would not yield the desired 2,5-dihalo isomer due to the meta-directing nature of the acetyl group. Similarly, Friedel-Crafts acylation of 1-bromo-4-iodobenzene (B50087) would be complicated by competing directing effects and potential steric hindrance. Therefore, a controlled, stepwise introduction of the functional groups is necessary, often involving the use of protecting groups or functional group interconversions like diazotization and Sandmeyer reactions to achieve the required substitution pattern.

Synthesis of Halogenated Acetophenone Precursors

The synthesis of this compound is critically dependent on the successful preparation of its ketone precursor, 1-(2-bromo-5-iodophenyl)ethan-1-one. uni.lu The construction of this highly substituted aromatic ketone requires precise control over halogenation steps.

The synthesis of 1-(2-bromo-5-iodophenyl)ethan-1-one can be approached through direct halogenation of a suitable precursor or via more complex multistep sequences that offer greater regiochemical control.

Electrophilic aromatic substitution is a fundamental reaction for introducing halogens onto a benzene (B151609) ring. wikipedia.org

Bromination: Aromatic bromination is typically achieved using molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). libretexts.orgyoutube.com The catalyst polarizes the Br-Br bond, generating a potent electrophile that is attacked by the aromatic ring. libretexts.org

Iodination: Direct iodination with molecular iodine (I₂) is often a reversible and slow reaction. Therefore, an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or an iodic acid/sulfuric acid mixture) is required to oxidize I₂ to a stronger electrophilic iodine species, such as I⁺. wikipedia.orgorganic-chemistry.org Reagents like N-Iodosuccinimide (NIS) are also effective iodinating agents, particularly for activated rings. organic-chemistry.org

A plausible direct approach to the precursor could involve the iodination of 2-bromoacetophenone. The bromine atom is an ortho, para-director, while the acetyl group is a meta-director. The position para to the bromine is occupied by the acetyl group. The desired position for iodination is C5, which is meta to the acetyl group and ortho to the bromine atom. The combined directing effects could favor the formation of the desired 1-(2-bromo-5-iodophenyl)ethan-1-one, although the formation of other isomers is possible.

| Halogenation Method | Typical Reagents | Electrophile | Key Features |

| Bromination | Br₂, FeBr₃ | Br⁺ (as FeBr₄⁻Br⁺ complex) | Requires a Lewis acid catalyst for non-activated rings. libretexts.org |

| Iodination | I₂, HNO₃ or H₂O₂ | I⁺ | Requires an oxidizing agent to generate the electrophile. wikipedia.orgorganic-chemistry.org |

| Iodination | N-Iodosuccinimide (NIS) | I⁺ | A milder alternative for iodination. organic-chemistry.org |

To overcome the regioselectivity challenges of direct electrophilic halogenation, multistep synthetic routes are often employed. These routes utilize the powerful directing ability of certain functional groups (like amines or nitro groups) which can be later modified or removed. A patent for a structurally related compound, 2-bromo-5-iodo-benzyl alcohol, demonstrates a strategy involving iodination of an aniline (B41778) derivative followed by a Sandmeyer reaction to introduce the bromine atom, showcasing the utility of such multistep processes. google.com

A proposed multistep synthesis for 1-(2-bromo-5-iodophenyl)ethan-1-one could begin with 3-acetamidoacetophenone.

Proposed Synthetic Pathway:

| Step | Reaction | Starting Material | Key Reagents | Intermediate Product | Purpose |

| 1 | Electrophilic Iodination | 3-Acetamidoacetophenone | N-Iodosuccinimide (NIS), Acetic Acid | 3-Acetamido-4-iodoacetophenone | The strongly activating acetamido group directs iodination to the ortho position. |

| 2 | Hydrolysis | 3-Acetamido-4-iodoacetophenone | HCl (aq), Heat | 1-(3-Amino-4-iodophenyl)ethan-1-one | Deprotection of the acetamido group to reveal the amine. |

| 3 | Sandmeyer Reaction (Bromination) | 1-(3-Amino-4-iodophenyl)ethan-1-one | 1. NaNO₂, HBr2. CuBr, HBr | 1-(3-Bromo-4-iodophenyl)ethan-1-one | Diazotization of the amine followed by displacement with bromine. |

This table outlines a potential, though not definitively proven, route to an isomer of the target precursor. The synthesis of the precise 2-bromo-5-iodo substitution pattern often requires careful selection of starting materials and reaction sequences to manage the directing effects of the various substituents.

Preparation of 1-(2-bromo-5-iodophenyl)ethan-1-one

Formation of the Ethan-1-amine Moiety

The conversion of the ketone functional group in 1-(2-bromo-5-iodophenyl)ethan-1-one to the desired primary amine is the pivotal step in the synthesis of this compound. Reductive amination is the most widely documented and efficient method for this transformation.

Reductive Amination of 1-(2-bromo-5-iodophenyl)ethan-1-one

Reductive amination involves the reaction of a carbonyl compound (in this case, a ketone) with an amine source in the presence of a reducing agent. This process can be carried out in a single step (direct) or in a two-step sequence involving the isolation of an imine intermediate.

Direct, or one-pot, reductive amination is an efficient method for synthesizing the target amine. This protocol combines the ketone, an ammonia source, and a reducing agent in a single reaction vessel. A common source of ammonia for this reaction is ammonium acetate (B1210297), which provides both ammonia and a mild acidic buffer to facilitate imine formation.

The ketone, 1-(2-bromo-5-iodophenyl)ethan-1-one, is dissolved in a suitable solvent, typically a lower alcohol like methanol. A molar excess of ammonium acetate is added, followed by the portion-wise addition of a reducing agent. The choice of reducing agent is critical; it must be capable of reducing the in situ-formed imine intermediate without significantly reducing the starting ketone. Mild hydride reagents are preferred for this purpose. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for these reactions due to its selectivity for the protonated imine over the ketone. Other reducing agents, such as sodium triacetoxyborohydride (B8407120) (STAB) or pyridine (B92270) borane, can also be employed. The reaction typically proceeds at room temperature over several hours to yield this compound.

Table 1: Conditions for Direct Reductive Amination

| Parameter | Details |

|---|---|

| Substrate | 1-(2-bromo-5-iodophenyl)ethan-1-one |

| Amine Source | Ammonium Acetate (CH₃COONH₄) |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) |

| Solvent | Methanol (MeOH) |

| Temperature | Room Temperature |

| Typical Duration | 12-24 hours |

An alternative to the one-pot method is a stepwise procedure where the imine intermediate is first formed and then subsequently reduced. In the first step, 1-(2-bromo-5-iodophenyl)ethan-1-one is reacted with anhydrous ammonia or an ammonia equivalent in a solvent that allows for the removal of water, often with a Dean-Stark apparatus, to drive the equilibrium towards the imine product.

Once the imine, 1-(2-bromo-5-iodophenyl)ethan-1-imine, is formed, it can be isolated or, more commonly, used directly in the next step. The crude imine is then dissolved in a suitable solvent (e.g., methanol, ethanol) and treated with a more powerful reducing agent than those typically used in direct protocols. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice for this reduction, as the risk of competing ketone reduction is eliminated. The reduction of the C=N double bond is typically rapid and efficient, yielding the final product, this compound, after an aqueous workup.

Alternative Amination Strategies for Halogenated Aryl Systems

While reductive amination is the predominant route, other advanced synthetic methods, particularly those involving transition-metal catalysis, offer potential alternative pathways for the formation of the C-N bond.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, typically between an aryl halide and an amine. While this reaction is most famously used to create N-aryl bonds (anilines), its principles can be adapted as a potential, albeit less direct, strategy for synthesizing benzylic amines like the target compound.

A direct application to form the ethan-1-amine moiety is not straightforward. However, a multi-step strategy could be envisioned. For instance, a related precursor, such as 1-(2-bromo-5-iodophenyl)ethyl bromide or a corresponding tosylate, could theoretically undergo a Buchwald-Hartwig-type amination with an ammonia surrogate. This approach would form the benzylic C-N bond directly via cross-coupling. This type of reaction, the amination of benzylic halides, is less common than aryl halide amination and can be complicated by competing elimination reactions. Success would depend heavily on the careful selection of the palladium catalyst, a suitable ligand (e.g., a biarylphosphine), the base, and the specific ammonia source used to minimize side product formation and achieve a good yield of the desired this compound.

Nucleophilic Aromatic Substitution (SNAr) in Substituted Aryl Iodides

Nucleophilic aromatic substitution (SNAr) presents a potential, albeit challenging, pathway for the introduction of an amino group onto an aryl ring. The success of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring and the nature of the leaving group. Generally, for an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of a precursor like 1-(2-bromo-5-iodophenyl)ethan-1-one, the acetyl group does provide some electron-withdrawing character, which could potentially activate the ring for nucleophilic attack.

In traditional SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, and fluorine's high electronegativity makes the carbon to which it is attached more electrophilic. However, in the context of the dihalogenated substrate , predicting the regioselectivity of nucleophilic substitution can be complex. Steric hindrance from the ortho-acetyl group might influence the approach of a nucleophile to the bromine atom.

Transition metal-catalyzed variations of nucleophilic aromatic substitution, such as the Buchwald-Hartwig amination, have largely superseded classical SNAr for the synthesis of aryl amines due to their broader substrate scope and milder reaction conditions. wikipedia.orglibretexts.orgorganic-chemistry.org Interestingly, in these palladium-catalyzed reactions, the reactivity order of aryl halides is often reversed (I > Br > Cl > F). wikipedia.org This selectivity is attributed to the oxidative addition step in the catalytic cycle, which is more facile for aryl iodides. Therefore, in a molecule containing both bromo and iodo substituents, a carefully chosen palladium catalyst system could potentially allow for the selective amination at the iodo-substituted position. nih.govacs.org

| Reaction Type | Key Features | Selectivity for Halogens |

| Classical SNAr | Requires electron-withdrawing groups; proceeds via a Meisenheimer complex. | F > Cl > Br > I |

| Buchwald-Hartwig Amination | Palladium-catalyzed; broader scope; milder conditions. | I > Br > Cl > F |

Azidation-Amination Sequences for Aryl Amine Synthesis

An alternative two-step approach to introduce an amino group onto the aromatic ring involves an initial azidation followed by reduction. This method circumvents the often harsh conditions or the need for specialized ligands associated with direct amination reactions. The azidation of aryl halides is frequently accomplished using sodium azide (B81097), often in the presence of a copper catalyst, in a variation of the Ullmann condensation. organic-chemistry.org

Similar to the Buchwald-Hartwig amination, copper-catalyzed azidations of dihalogenated benzenes can exhibit selectivity. The relative reactivity of the bromo and iodo substituents would depend on the specific copper catalyst and reaction conditions employed. Following the successful introduction of the azide group, the resulting aryl azide can be readily reduced to the corresponding primary amine using a variety of reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2/Pd-C), or Staudinger reduction using triphenylphosphine (B44618) followed by hydrolysis.

This two-step sequence offers a reliable method for the synthesis of aryl amines from aryl halides and can be particularly useful when direct amination methods prove to be low-yielding or incompatible with other functional groups present in the molecule.

| Step | Reagents and Conditions | Product |

| Azidation | Aryl halide, Sodium azide (NaN3), Copper catalyst (e.g., CuI) | Aryl azide |

| Reduction | Aryl azide, Reducing agent (e.g., LiAlH4, H2/Pd-C, PPh3/H2O) | Aryl amine |

Stereochemical Control in the Synthesis of 1 2 Bromo 5 Iodophenyl Ethan 1 Amine

Enantioselective Synthetic Approaches

Enantioselective synthesis, also known as asymmetric synthesis, seeks to create a specific enantiomer directly from a prochiral precursor, thereby avoiding the need to separate a racemic mixture. This is often a more efficient and atom-economical approach.

Asymmetric Reductive Amination Protocols

Asymmetric reductive amination is a powerful and widely used method for the synthesis of chiral amines. This one-pot reaction typically involves the condensation of a ketone, in this case, 2-bromo-5-iodoacetophenone, with an amine source, followed by the stereoselective reduction of the resulting imine intermediate. The stereocontrol is achieved through the use of chiral catalysts or chiral auxiliaries.

Transition metal catalysts, particularly those based on iridium and palladium, have been instrumental in the development of highly efficient and enantioselective reductive amination reactions. google.com Chiral phosphine (B1218219) ligands are often employed to create a chiral environment around the metal center, which directs the hydrogenation of the imine intermediate to favor the formation of one enantiomer.

For the synthesis of 1-(2-bromo-5-iodophenyl)ethan-1-amine, an iridium-based catalyst, such as one derived from [Ir(COD)Cl]₂ and a chiral phosphoramidite (B1245037) ligand, could be employed. rsc.org The reaction would proceed by reacting 2-bromo-5-iodoacetophenone with an ammonia (B1221849) source in the presence of the chiral iridium catalyst under a hydrogen atmosphere. The presence of additives like iodine can enhance both the activity and enantioselectivity of the catalyst system. google.com The choice of solvent and reaction conditions, such as temperature and pressure, are crucial for optimizing both the chemical yield and the enantiomeric excess (ee).

Similarly, palladium-catalyzed amination of aryl halides represents another potential route, although it is more commonly used for forming arylamines from aryl halides and an amine. semanticscholar.orgescholarship.orgnih.govnih.gov However, modifications of these catalytic systems could potentially be adapted for asymmetric reductive amination.

Table 1: Representative Chiral Catalysts for Asymmetric Reductive Amination

| Catalyst Type | Metal | Typical Chiral Ligand | Application |

| Cationic Iridium Complex | Iridium | Chiral Phosphoramidite | Asymmetric reductive amination of aromatic ketones rsc.org |

| Palladium Complex | Palladium | Chiral Phosphine (e.g., BINAP) | Asymmetric amination of aryl halides acs.org |

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. wikipedia.org In this approach, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral α-phenylethylamine derivative can be used as the chiral auxiliary. nih.gov The synthesis would begin with the condensation of 2-bromo-5-iodoacetophenone with, for example, (R)-α-phenylethylamine to form a chiral imine. The subsequent reduction of this imine with a non-chiral reducing agent, such as sodium borohydride (B1222165), would lead to a diastereomeric mixture of amines. The chiral auxiliary induces facial selectivity in the reduction, leading to an excess of one diastereomer. These diastereomers can then be separated by chromatography or crystallization. Finally, the chiral auxiliary is cleaved, typically by hydrogenolysis, to yield the desired enantiomer of this compound. The success of this method relies on the effective stereochemical control exerted by the auxiliary and the ease of its removal without racemization of the product. harvard.edu

Chemo-Enzymatic Transformations for Optically Active Amines

Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity of enzymatic transformations. mdpi.com Enzymes, particularly lipases and transaminases, are highly effective in discriminating between enantiomers and can be used to produce optically active amines with high enantiomeric purity. mdpi.commdpi.com

A common chemo-enzymatic approach for obtaining enantiopure this compound is through the kinetic resolution of the racemic amine. google.com This involves the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), to selectively acylate one of the enantiomers in the racemic mixture. mdpi.com For example, the racemic amine could be treated with an acyl donor, like ethyl acetate (B1210297), in the presence of the lipase. The enzyme will preferentially catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting acylated amine and the unreacted amine can then be separated by standard techniques like chromatography or extraction. This method allows for the isolation of both the acylated and unacylated enantiomers in high enantiomeric purity. The choice of enzyme, acyl donor, and solvent is critical for achieving high enantioselectivity and conversion. acs.org

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. While this approach is often less atom-economical than asymmetric synthesis, as the maximum yield for the desired enantiomer is 50%, it remains a widely used and practical method.

Diastereomeric Salt Formation with Chiral Acids

The most common method for the resolution of racemic amines is through the formation of diastereomeric salts. pbworks.com This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.

For the resolution of racemic this compound, a chiral acid such as (R,R)-tartaric acid can be used as the resolving agent. researchgate.netlibretexts.org When the racemic amine is mixed with (R,R)-tartaric acid in a suitable solvent, two diastereomeric salts are formed: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate]. Due to their different solubilities, one of these salts will preferentially crystallize out of the solution. The crystallized salt can then be isolated by filtration. Subsequently, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the acid. The choice of the resolving agent and the crystallization solvent is crucial for the efficiency of the resolution process. researchgate.net

Table 2: Common Chiral Acids for Resolution of Amines

| Chiral Acid | Structure |

| (R,R)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH |

| (S)-Mandelic Acid | C₆H₅-CH(OH)-COOH |

| (1R)-(-)-Camphor-10-sulfonic acid | C₁₀H₁₅O-SO₃H |

Chromatographic Chiral Separation Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the individual enantiomers of a racemic compound, leading to differential retention times and, consequently, their separation. google.com While the direct chiral resolution of this compound via HPLC is not extensively documented in publicly available scientific literature, the separation of analogous chiral primary amines is a well-established practice, providing a framework for potential method development.

The selection of an appropriate chiral stationary phase is the most critical parameter in developing a successful enantioselective HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, are widely employed for their broad applicability in resolving a diverse range of chiral compounds, including primary amines. nih.gov For primary amine compounds specifically, crown ether-based stationary phases have also demonstrated particular utility. nih.gov

Method development for the chiral separation of a compound like this compound would typically involve screening a variety of these CSPs. The mobile phase composition is another crucial factor that is optimized to achieve baseline separation. Normal-phase chromatography, often employing mixtures of alkanes (like hexane) and alcohols (such as isopropanol (B130326) or ethanol) with a basic additive (like diethylamine) to improve peak shape, is a common starting point for chiral separations of amines. researchgate.net The precise ratio of these solvents, along with parameters such as flow rate and column temperature, would be systematically adjusted to maximize the resolution between the two enantiomer peaks.

Although specific experimental data for this compound is not available, a hypothetical screening approach can be outlined based on common practices in the field. This would involve testing a set of commercially available chiral columns under generic gradient conditions to identify a promising stationary phase. Once a column showing at least partial separation is identified, the mobile phase composition and other instrumental parameters would be methodically optimized to achieve a baseline resolution greater than 1.5, which is generally considered indicative of a successful separation. The detection would typically be carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance.

The following table illustrates a potential, though hypothetical, set of parameters that could serve as a starting point for the development of a chiral HPLC method for this compound, based on methods used for similar aromatic amines.

Table 1: Hypothetical HPLC Parameters for Chiral Screening

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose derivative) | Polysaccharide-based (e.g., Cellulose derivative) | Crown Ether-based |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) | n-Hexane/Ethanol (B145695)/Diethylamine (85:15:0.1, v/v/v) | Methanol/Trifluoroacetic Acid (100:0.1, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 25 °C | 25 °C | 30 °C |

| Detection Wavelength | 254 nm | 254 nm | 254 nm |

It is important to emphasize that this table does not represent actual experimental results for this compound but rather a foundational methodology for developing a robust chiral separation method. The successful resolution would enable the accurate determination of enantiomeric purity, a critical aspect in the synthesis and characterization of chiral molecules.

Reactivity Profiles and Mechanistic Investigations of 1 2 Bromo 5 Iodophenyl Ethan 1 Amine

Differential Reactivity of Aryl Bromide and Aryl Iodide Functionalities

The carbon-halogen bond strength decreases in the order C-Br > C-I. Consequently, the aryl iodide functionality is generally more reactive than the aryl bromide in a variety of transition metal-catalyzed reactions. This difference in reactivity is primarily attributed to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in many catalytic cycles—often the rate-determining step. researchgate.net This inherent reactivity difference is the basis for achieving high chemoselectivity in cross-coupling and other functionalization reactions.

The distinct reactivity of the C-I and C-Br bonds allows for selective functionalization, where the more labile C-I bond can be targeted while leaving the C-Br bond intact for subsequent transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nobelprize.org In dihalogenated substrates like 1-(2-bromo-5-iodophenyl)ethan-1-amine, these reactions can be performed with high selectivity. The typical catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. mdpi.comyoutube.com

The oxidative addition step is significantly faster for aryl iodides than for aryl bromides, allowing for selective coupling at the iodine-bearing position under carefully controlled conditions. researchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound. By using milder reaction conditions (e.g., lower temperatures, specific ligands), the C-I bond can be selectively coupled with a boronic acid or ester, leaving the C-Br bond available for a second, different coupling reaction. nih.govresearchgate.net

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene. Similar to the Suzuki-Miyaura reaction, selectivity for the C-I bond is readily achieved.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. The higher reactivity of the aryl iodide allows for selective alkynylation at the C-5 position of the phenyl ring. rsc.org

The following table illustrates typical conditions for selective palladium-catalyzed cross-coupling reactions on a generic bromo-iodo-aryl substrate.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Selectivity |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar'B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | High for C-I bond |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF or NMP | High for C-I bond |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N or Piperidine | THF or DMF | High for C-I bond |

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium-based systems. acs.org While often requiring higher temperatures, copper catalysts can also exhibit selectivity between different aryl halides. mdpi.com Generally, aryl iodides are more reactive than aryl bromides in copper-catalyzed C-N, C-O, and C-S bond-forming reactions, as well as in some C-C couplings. mdpi.comtandfonline.com For Suzuki-Miyaura type couplings, copper-based systems can be employed, and selectivity for the more reactive C-I bond is expected, although this can be highly dependent on the specific ligand and reaction conditions used. rsc.org

The differential reactivity of the C-I and C-Br bonds is ideal for sequential functionalization strategies. A typical approach involves a two-step process:

First Coupling: A palladium- or copper-catalyzed cross-coupling reaction is performed under mild conditions to selectively functionalize the C-I position. The product of this reaction is a bromophenyl derivative.

Second Coupling: The resulting aryl bromide is then subjected to a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system), to introduce a second, different functional group at the C-Br position. nih.gov

This strategy allows for the synthesis of complex, unsymmetrically substituted aromatic compounds from a single dihalogenated precursor. nih.govemory.eduuq.edu.au For example, an aryl group could be introduced at the C-I position via a Suzuki reaction, followed by the introduction of an amino or alkoxy group at the C-Br position via a Buchwald-Hartwig amination or etherification.

Chemoselectivity in the transformation of the aryl halides refers to the selective reaction of one halogen in the presence of the other. digitellinc.com This is almost always achieved by exploiting the greater reactivity of the C-I bond. researchgate.net Factors that can be tuned to control chemoselectivity include:

Catalyst System: The choice of metal (e.g., Pd, Ni, Cu) and ligand can significantly influence the relative rates of oxidative addition for C-I versus C-Br bonds. nih.govacs.org

Temperature: Lower reaction temperatures favor the reaction at the more labile C-I bond.

Nature of the Coupling Partner: The nucleophilicity and steric bulk of the coupling partner can also play a role in selectivity.

Halogen exchange reactions, such as the Finkelstein reaction, can also be performed chemoselectively. It is possible to convert an aryl bromide to an aryl iodide in the presence of other functional groups, although the reverse transformation is more challenging. nih.gov

Selective Cross-Coupling Reactions

Transformations Involving the Amine Functionality

The primary amine group in this compound is a versatile functional handle for a variety of chemical transformations. It behaves as a nucleophile and a base, and its reactivity is analogous to that of the parent compound, 1-phenylethylamine (B125046). wikipedia.org

Common transformations include:

Acylation/Sulfonylation: The amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.

Alkylation: The amine can be alkylated using alkyl halides, although over-alkylation to secondary and tertiary amines can be an issue. Reductive amination with aldehydes or ketones is a more controlled method for mono-alkylation.

Formation of Imines (Schiff Bases): Reaction with aldehydes or ketones yields imines, which are useful intermediates for further synthetic manipulations. nih.gov

Use as a Chiral Auxiliary/Ligand: Since the carbon atom bearing the amine group is a stereocenter, the enantiomerically pure forms of this compound can be used as chiral auxiliaries or as precursors to chiral ligands for asymmetric catalysis. nih.govresearchgate.net

Oxidation: The primary amine can be oxidized to various products depending on the reagent used. For instance, oxidation can potentially lead to hydroxylamines or oximes. researchgate.net

The electronic effects of the bromo and iodo substituents, being weakly deactivating through induction, are not expected to dramatically alter the fundamental reactivity of the amine group, although they may slightly modulate its basicity and nucleophilicity.

The following table summarizes some potential transformations of the amine group.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Sulfonylation | Tos_yl Chloride (TsCl) | Sulfonamide |

| Reductive Amination | Aldehyde (R-CHO), NaBH₃CN | Secondary Amine |

| Schiff Base Formation | Benzaldehyde (PhCHO) | Imine |

N-Alkylation and N-Acylation Reactions

The primary amine group of this compound is sufficiently nucleophilic to readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the substitution of a hydrogen atom on the amine with an alkyl group, typically by reacting with an alkyl halide. wikipedia.org The process is a nucleophilic aliphatic substitution where the amine attacks the electrophilic carbon of the alkyl halide. wikipedia.org A significant challenge in the N-alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgresearchgate.net

To achieve selective mono-N-alkylation, specific strategies can be employed, such as using a large excess of the primary amine or implementing controlled reaction conditions with specific bases like cesium carbonate, which can favor the desired secondary amine product. google.com

| Alkylating Agent | Product | Reaction Conditions | Potential Outcome |

| Methyl Iodide | N-methyl-1-(2-bromo-5-iodophenyl)ethan-1-amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | High risk of overalkylation to form di-methylated product. |

| Benzyl Bromide | N-benzyl-1-(2-bromo-5-iodophenyl)ethan-1-amine | Base (e.g., Cs₂CO₃), Solvent (e.g., MeCN) | Good selectivity for mono-alkylation can be achieved. google.com |

| 1-Bromobutane | N-butyl-1-(2-bromo-5-iodophenyl)ethan-1-amine | Base (e.g., TEA), Solvent (e.g., DMF), 20-25°C | Selective mono-alkylation is feasible under controlled conditions. researchgate.net |

N-Acylation: The reaction with acylating agents, such as acyl chlorides or anhydrides, provides the corresponding amides. This transformation is typically high-yielding and selective, as the resulting amide is significantly less nucleophilic than the starting amine, thus preventing overacylation. These N-acylated derivatives are crucial intermediates for subsequent cyclization reactions.

Intramolecular and Intermolecular Cyclization Reactions

The dihalo-substituted framework of this compound is exceptionally well-suited for constructing heterocyclic systems via cyclization reactions, particularly through transition metal catalysis. The differential reactivity of the C-I and C-Br bonds is key to achieving regioselectivity. The C-I bond is weaker and more susceptible to oxidative addition in palladium-catalyzed cycles than the C-Br bond, allowing for selective functionalization. whiterose.ac.uk

A prominent application is the synthesis of isoindolinone scaffolds, which are core structures in many biologically active molecules. nih.govresearchgate.net A common strategy involves the N-acylation of the amine followed by an intramolecular palladium-catalyzed C-N bond formation (a Buchwald-Hartwig amination). The reaction proceeds selectively at the more reactive C-I position to form the five-membered lactam ring, leaving the C-Br bond intact for potential further functionalization.

| Acylating Agent | Intermediate | Cyclization Product | Catalyst System |

| Acryloyl chloride | N-(1-(2-bromo-5-iodophenyl)ethyl)acrylamide | 4-bromo-2-(1-aminoethyl)isoindolin-1-one derivative | Pd(OAc)₂, Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃) |

| Chloroacetyl chloride | N-(1-(2-bromo-5-iodophenyl)ethyl)-2-chloroacetamide | 4-bromo-2-(1-aminoethyl)isoindolin-1-one | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

| 2-Iodobenzoyl chloride | N-(1-(2-bromo-5-iodophenyl)ethyl)-2-iodobenzamide | Fused polycyclic system | PdCl₂(PPh₃)₂, Base (e.g., K₃PO₄) |

Intermolecular cyclizations, such as multi-component reactions, can also be envisioned. For instance, a palladium-catalyzed carbonylation reaction could involve the C-I bond, an external amine, and carbon monoxide to generate isoindolinones in a one-pot process. researchgate.netunipi.it

Mechanistic Pathways of Key Transformations

Role of Radical Intermediates in Halogen Atom Transfer Reactions

Halogen atom transfer (XAT) is a fundamental process in radical chemistry where a halogen atom is transferred from a molecule (an aryl halide in this case) to a radical species. youtube.com This process generates an aryl radical, which can then engage in various bond-forming reactions. nih.gov The C-X bonds of this compound can participate in XAT, with the weaker C-I bond being more susceptible to abstraction than the C-Br bond.

The mechanism typically involves:

Initiation: Generation of a primary radical from an initiator or via a photoredox catalyst.

Propagation (XAT): The primary radical abstracts a halogen atom (preferentially iodine) from the aryl halide, forming a new alkyl halide and the desired aryl radical.

Trapping: The newly formed aryl radical reacts with a trapping agent (e.g., an alkene or another radical) to form the product.

This pathway is distinct from two-electron mechanisms like nucleophilic aromatic substitution or oxidative addition in organometallic catalysis. libretexts.org The involvement of radical intermediates is often confirmed through experiments with radical scavengers (like TEMPO), which inhibit the reaction, or through the use of radical clock substrates. nih.govnih.gov Such pathways are relevant in certain copper-catalyzed and photochemical reactions. nih.govacs.org

Detailed Studies of Catalytic Cycles (e.g., Pd(0/II) and Pd(II/IV))

Pd(0)/Pd(II) Catalytic Cycle: The majority of palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki, Heck, and Sonogashira couplings, operate via a Pd(0)/Pd(II) cycle. bris.ac.ukmdpi.com For an intramolecular C-N coupling of an N-acylated derivative of this compound, the cycle is as follows:

Oxidative Addition: A coordinatively unsaturated Pd(0)Lₙ species inserts into the aryl-iodide bond, which is the rate-determining step, forming a Pd(II) complex. mdpi.comuwindsor.ca

Ligand Exchange/Deprotonation: The amide nitrogen coordinates to the Pd(II) center, displacing a ligand. A base then deprotonates the amide N-H, forming a palladium-amido complex.

Reductive Elimination: The C-N bond is formed, releasing the cyclized product (the isoindolinone derivative) and regenerating the active Pd(0) catalyst, which re-enters the cycle. nih.gov

Pd(II)/Pd(IV) Catalytic Cycle: While less common for standard cross-couplings, the Pd(II)/Pd(IV) cycle is often invoked in reactions involving C-H activation or when strong oxidants are present. researchgate.net The cycle generally starts with a Pd(II) salt, which coordinates to the substrate. An oxidative event (e.g., C-H activation or reaction with an oxidant) generates a Pd(IV) intermediate. Reductive elimination from this high-valent palladium species then forms the product and regenerates a Pd(II) complex. encyclopedia.pub This pathway is typically not dominant for the C-X functionalization of this compound unless specific C-H functionalization conditions are employed.

Investigations into Copper-Mediated Reaction Mechanisms

Copper-catalyzed C-N bond formation (the Ullmann condensation) is a classical and synthetically valuable alternative to palladium-based methods. mdpi.com The mechanisms of these reactions are complex and not as universally defined as palladium cycles. Several pathways have been proposed:

Cu(I)/Cu(III) Cycle: This mechanism is analogous to the Pd(0)/Pd(II) cycle. A Cu(I) species undergoes oxidative addition to the aryl halide to form an organocopper(III) intermediate. Subsequent reductive elimination forms the C-N bond and regenerates the Cu(I) catalyst. nih.gov

Single Electron Transfer (SET) Mechanisms: Some studies suggest that the reaction may proceed via radical pathways. A Cu(I) species could engage in a single electron transfer with the aryl halide to generate an aryl radical and a Cu(II) species. nih.gov This aryl radical can then combine with a copper-amide complex. acs.org

Radical-Radical Coupling: Another possibility involves the formation of an aryl radical and a nitrogen-centered radical, which then couple to form the product.

The exact operative mechanism often depends on the specific ligands, solvent, base, and substrate used. acs.org For this compound, a copper-catalyzed amination would likely show high selectivity for the C-I bond due to its lower bond dissociation energy.

Influence of Ligand Systems and Reaction Conditions on Regio- and Chemoselectivity

The outcome of metal-catalyzed reactions on a polyhalogenated substrate like this compound is critically dependent on the choice of ligands and reaction conditions.

Ligand Effects: The ligand bound to the metal center (e.g., palladium) directly influences its steric and electronic properties, which in turn controls its reactivity and selectivity. researchgate.net

Steric Bulk: Very bulky ligands (e.g., N-heterocyclic carbenes like IPr or phosphines like RuPhos) can promote oxidative addition at sterically hindered positions and often accelerate the rate-limiting reductive elimination step. nih.gov In the context of dihaloarenes, bulky ligands can sometimes invert the "normal" selectivity, favoring reaction at a less reactive site by altering the transition state energies. nih.govresearchgate.net

Electron-Donating Ability: Electron-rich ligands increase the electron density on the metal center, which generally facilitates the oxidative addition step and can influence the stability of intermediates in the catalytic cycle.

Reaction Conditions:

Base: The choice and strength of the base are crucial, particularly in C-N couplings where deprotonation of the amine/amide is required. The nature of the base can affect the rate and even the operative mechanism. researchgate.net

Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of charged intermediates in the catalytic cycle.

Temperature: Higher temperatures can overcome activation barriers but may lead to reduced selectivity and increased side reactions, such as dehalogenation.

By carefully tuning these parameters, chemists can achieve high regio- and chemoselectivity, enabling the selective functionalization of either the C-I or C-Br bond of this compound. nih.gov

| Parameter | Influence on Selectivity (C-I vs. C-Br) | Rationale |

| Ligand | Bulky phosphines (e.g., tBu₃P, QPhos) vs. smaller phosphines (e.g., PPh₃) | Steric bulk can alter the accessibility of the C-X bonds to the Pd(0) center, potentially changing the regiochemical outcome. nih.govnih.gov |

| Catalyst Precursor | Pd(OAc)₂ vs. Pd₂(dba)₃ | The nature of the precatalyst can influence the formation and concentration of the active Pd(0) species. |

| Base | Weak (K₂CO₃) vs. Strong (NaOtBu) | A stronger base can accelerate the deprotonation step, potentially altering the rate-limiting step and influencing selectivity in competitive pathways. |

| Temperature | Low (RT - 60 °C) vs. High ( > 100 °C) | Lower temperatures generally favor the reaction at the more labile C-I bond. Higher temperatures might be required to activate the C-Br bond but risk loss of selectivity. |

Computational Chemistry and Theoretical Characterization

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its conformational flexibility.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometric parameters of molecules. By employing functionals such as B3LYP combined with basis sets appropriate for heavy elements like bromine and iodine (e.g., LANL2DZ or def2-SVP), the ground state geometry of 1-(2-bromo-5-iodophenyl)ethan-1-amine can be optimized. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's architecture. The optimization process seeks the lowest energy conformation, providing a detailed structural model.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Description | Representative Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Br | Carbon-Bromine bond length | ~1.90 Å |

| C-I | Carbon-Iodine bond length | ~2.10 Å |

| C-N | Carbon-Nitrogen bond in the amine group | ~1.47 Å |

| C-C (ring) | Average Carbon-Carbon bond in the phenyl ring | ~1.40 Å |

| **Bond Angles (°) ** | ||

| C-C-Br | Angle involving the bromine substituent | ~120° |

| C-C-I | Angle involving the iodine substituent | ~120° |

| C-C-N | Angle at the chiral carbon | ~109.5° |

| Dihedral Angles (°) |

Note: The values presented are representative and would be precisely determined through specific DFT calculations.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. Computational methods provide several descriptors that quantify these characteristics.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen lone pair of the amine group, while the LUMO is likely distributed over the aromatic ring and associated with antibonding orbitals, particularly involving the carbon-halogen bonds.

Table 2: Representative Frontier Molecular Orbital Properties

| Property | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between E(LUMO) and E(HOMO) | Correlates with chemical stability and reactivity |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the most negative potential is expected around the nitrogen atom of the amine group due to its lone pair of electrons. The areas around the hydrogen atoms of the amine group would exhibit a positive potential.

Table 3: Illustrative Natural Charges on Key Atoms

| Atom | Predicted Natural Charge (e) |

|---|---|

| Br | Slightly Negative |

| I | Slightly Negative to Neutral |

| N | Significantly Negative |

| C (attached to N) | Slightly Positive |

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Investigation of Reaction Mechanisms through Computational Modeling

Computational chemistry has emerged as an indispensable tool for the detailed investigation of organic reaction mechanisms. rsc.org By modeling chemical reactions at a molecular level, it provides insights that are often difficult or impossible to obtain through experimental means alone. For a molecule such as this compound, computational modeling can be employed to explore potential synthetic routes and understand its reactivity. Methods like Density Functional Theory (DFT) are widely used to map out potential energy surfaces, allowing for a comprehensive analysis of reaction pathways. sumitomo-chem.co.jpresearchgate.net

Transition State Characterization and Reaction Pathway Elucidation

A cornerstone of mechanistic computational chemistry is the elucidation of the complete reaction pathway, which connects reactants to products via intermediates and transition states. researchgate.net The transition state (TS) represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. Computationally, this is verified by a frequency calculation, where a stable structure (reactant, intermediate, or product) has zero imaginary frequencies, while a true transition state has exactly one imaginary frequency. mdpi.com The motion corresponding to this imaginary frequency represents the vibration along the reaction coordinate, effectively the process of bond breaking and/or forming.

For reactions involving this compound, such as a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, DFT calculations can be used to locate the geometries of all relevant transition states. nih.gov Once the transition states are located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the minimum energy path downhill from the transition state, confirming that it connects the intended reactant and product (or intermediates). By piecing together these calculated points, a complete and detailed reaction pathway can be constructed, providing a step-by-step visualization of the chemical transformation. researchgate.net

Prediction of Kinetic and Thermodynamic Parameters for Key Steps

Beyond mapping the reaction pathway, computational modeling provides quantitative predictions of the kinetic and thermodynamic parameters that govern a reaction. researchgate.net The relative energies of the reactants, transition states, and products are used to determine the feasibility and outcome of a chemical process.

Key Thermodynamic Parameters:

Enthalpy of Reaction (ΔHrxn): The difference in enthalpy between products and reactants. A negative value indicates an exothermic reaction.

Gibbs Free Energy of Reaction (ΔGrxn): The difference in Gibbs free energy between products and reactants. A negative value indicates a spontaneous (product-favored) reaction under standard conditions.

Key Kinetic Parameters:

Activation Enthalpy (ΔH‡): The enthalpy difference between the transition state and the reactants.

Gibbs Free Energy of Activation (ΔG‡): The free energy difference between the transition state and the reactants. This value is directly related to the reaction rate; a lower activation energy corresponds to a faster reaction.

Table 1: Illustrative Calculated Energy Profile for a Hypothetical SNAr Reaction

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Intermediate 1 | -5.2 | -4.8 |

| Transition State (TS1) | +19.5 | +20.1 |

| Product | -15.8 | -16.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of a computational study on a reaction mechanism.

Computational Prediction of Regioselectivity and Stereoselectivity

Many organic reactions can yield multiple products, and predicting the distribution of these isomers is a significant challenge. Computational chemistry offers powerful tools to predict both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer). nih.gov

For a polysubstituted aromatic compound like this compound, electrophilic aromatic substitution could occur at several positions on the benzene (B151609) ring. The regiochemical outcome is determined by the relative activation energies of the transition states leading to the different possible products. rsc.orgrsc.org By calculating the Gibbs free energy of activation (ΔG‡) for each possible reaction pathway, the kinetically favored product can be identified as the one formed via the lowest-energy transition state. beilstein-journals.org Factors influencing this include the electronic effects (electron-donating or -withdrawing) of the substituents and steric hindrance.

Stereoselectivity is similarly addressed by comparing the activation energies of the transition states leading to different stereoisomers (e.g., R vs. S or E vs. Z). In enzymatic reactions or asymmetric catalysis, computational docking and molecular dynamics simulations can be used to model the substrate within the catalyst's active site, helping to explain the origins of high stereoselectivity.

Table 2: Hypothetical Comparison of Activation Energies for Different Regioisomeric Pathways

| Reaction Pathway | Regioisomeric Product | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio (Kinetic Control) |

| Pathway A | ortho-substitution | 25.4 | Minor |

| Pathway B | para-substitution | 22.1 | Major |

Note: The data in this table is hypothetical, illustrating how computational results are used to predict regioselectivity. The product ratio is estimated based on the difference in activation energies.

Solvent Effects on Reactivity and Structure via Continuum Models (e.g., IEF-PCM)

Reactions are most often carried out in a solvent, which can have a profound impact on reaction rates and equilibria. Modeling the explicit interaction of a solute with hundreds of individual solvent molecules is computationally very expensive. q-chem.com Implicit solvation models, also known as continuum models, offer an efficient alternative by representing the solvent as a continuous medium with a defined dielectric constant (ε). wikipedia.org

The Polarizable Continuum Model (PCM) is one of the most widely used methods. wikipedia.orgnih.gov In this approach, the solute is placed within a molecule-shaped cavity carved out of the dielectric continuum. The solute's electric field polarizes the solvent medium, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is calculated self-consistently with the solute's electronic structure.

The Integral Equation Formalism of PCM (IEF-PCM) is a particularly robust and popular variant. acs.orgq-chem.com It provides a computationally efficient way to calculate solvation free energies and to optimize molecular geometries and transition states in the presence of a solvent. By performing calculations with different solvents (e.g., a nonpolar solvent like toluene, ε ≈ 2.4, and a polar solvent like water, ε ≈ 80), chemists can predict how changing the reaction medium will affect activation barriers and thermodynamic stabilities, thereby guiding the selection of optimal experimental conditions. For instance, reactions involving charge separation in the transition state are often accelerated in polar solvents, an effect that can be quantified using IEF-PCM calculations.

Table 3: Illustrative Solvent Effect on a Reaction Activation Barrier using IEF-PCM

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) |

| Gas Phase | 1.0 | 28.5 |

| Toluene | 2.4 | 26.1 |

| Acetonitrile | 37.5 | 21.7 |

| Water | 78.4 | 20.9 |

Note: The data in this table is hypothetical and serves to illustrate the typical trend of activation energy change with solvent polarity for a reaction with a polar transition state.

Applications of 1 2 Bromo 5 Iodophenyl Ethan 1 Amine in Complex Molecule Synthesis

Modular Synthesis of Poly-Functionalized Aromatic and Heterocyclic Systems

The differential reactivity of the carbon-iodine and carbon-bromine bonds is a cornerstone of modern cross-coupling chemistry. Generally, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity difference allows for sequential, site-selective functionalization. nih.gov One could functionalize the iodo-position first, followed by a second coupling reaction at the bromo-position. This modular approach would enable the controlled, stepwise introduction of various substituents onto the aromatic ring, leading to poly-functionalized systems. However, no specific examples utilizing 1-(2-bromo-5-iodophenyl)ethan-1-amine in such a sequence have been found in the literature.

Scaffold for the Construction of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and materials science. nih.govnih.govmdpi.com Building blocks containing both a nitrogen source (the amine) and reactive handles (the halogens) are prime candidates for constructing these ring systems. For instance, the amine group could participate in intramolecular cyclization reactions after one or both halogens have been modified. An intramolecular Buchwald-Hartwig amination or a Pictet-Spengler type reaction, following appropriate functionalization at the ortho-bromo position, could theoretically lead to the formation of fused heterocyclic systems. Despite these plausible synthetic routes, no literature specifically describes the use of this compound for this purpose.

Precursor for Advanced Chiral Ligands and Organocatalysts

Chiral 1-phenylethylamine (B125046) and its derivatives are privileged structures in asymmetric synthesis, serving as the backbone for numerous successful chiral ligands and organocatalysts. nih.govmdpi.com The stereogenic center at the ethylamine (B1201723) side chain of this compound makes it an attractive candidate for this application. The amine itself can act as a catalyst or be derivatized to form more complex ligands. acs.orgbeilstein-journals.org The bromo and iodo substituents offer points for further modification, allowing for the tuning of steric and electronic properties of a potential catalyst. For example, the halogens could be replaced with phosphine (B1218219) groups to create chiral phosphine ligands for transition-metal catalysis. nih.gov While the potential is clear, no specific chiral ligands or organocatalysts derived from this exact compound are reported in the searched literature.

Strategic Building Block in Multistep Organic Syntheses

A strategic building block in multistep synthesis is a molecule that contains multiple functionalities that can be addressed selectively to build molecular complexity efficiently. researchgate.netnih.gov The combination of a chiral amine and two distinct halogens in this compound fits this description perfectly. It could be used in the synthesis of complex targets, such as active pharmaceutical ingredients (APIs). For example, related chiral halo-phenylethylamines are intermediates in the synthesis of drugs like Lorcaserin. nih.govresearchgate.netacs.org The bromo-iodo substitution pattern could be leveraged to build complex biaryl or aryl-alkynyl structures as part of a larger synthetic campaign. Nevertheless, no documented total syntheses explicitly name this compound as a starting material or key intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.